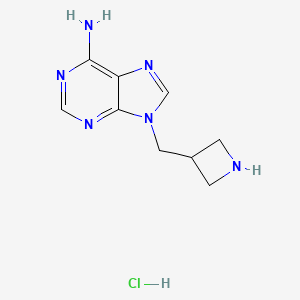

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride

描述

Molecular Formula: C₉H₁₃ClN₆ Molecular Weight: 240.695 g/mol CAS Number: 1864059-40-4 ChemSpider ID: 32694131 Structural Features: The compound comprises a purine core substituted at the N9 position with an azetidin-3-ylmethyl group, forming a hydrochloride salt.

属性

IUPAC Name |

9-(azetidin-3-ylmethyl)purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDMVVKDDDRYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=NC3=C(N=CN=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864059-40-4 | |

| Record name | 9H-Purin-6-amine, 9-(3-azetidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864059-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

General Synthetic Strategy

The synthesis of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride typically involves the coupling of an azetidine derivative with a purine or purine-related scaffold under controlled conditions. The azetidine moiety is often introduced as a protected carbamate derivative (e.g., tert-butyl azetidin-3-ylmethylcarbamate hydrochloride), which is later deprotected if necessary.

Detailed Preparation Methods

The following table summarizes key synthetic routes, reaction conditions, yields, and experimental details derived from multiple research examples:

| Entry | Reaction Components | Reaction Conditions | Yield | Experimental Notes |

|---|---|---|---|---|

| 1 | Acid S3 + tert-butyl azetidin-3-ylmethylcarbamate hydrochloride + HATU + DIPEA | In anhydrous N,N-dimethylformamide (DMF), 0–25°C, 2 h, inert N2 atmosphere | 71% | Acid S3 (45 mg, 0.11 mmol) dissolved in DMF (1.5 mL), added azetidine carbamate (53 mg, 0.14 mmol), DIPEA (0.1 mL, 0.54 mmol). HATU (48 mg, 0.216 mmol) added at 0°C. Stirred 2 h at 25°C. Workup with phosphate buffer and EtOAc extraction. Purified by silica gel chromatography (DCM:MeOH gradient). Product as yellow solid. LC-HRMS confirmed (m/z 607.1433 [M+Na]+). |

| 2 | 4-Chloropyridin-2-amine + tert-butyl (azetidin-3-ylmethyl) carbamate hydrochloride + DIPEA | Isopropyl alcohol solvent, 120°C, sealed tube, 24 h | 96% | 4-Chloropyridin-2-amine (2.50 g, 19.5 mmol) and azetidine carbamate (5.60 g, 25.4 mmol) in isopropanol/DIPEA mixture (50 mL/25 mL). Heated in sealed tube. After reaction, concentrated, extracted with EtOAc and sodium bicarbonate solution, dried, and washed with hexane. Product (8-3) used directly for next step. ESI-MS m/z 279. |

| 3 | 2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole + tert-butyl(azetidin-3-yl)methyl-carbamate hydrochloride + DIPEA | Dimethyl sulfoxide (DMSO), 100°C, 12 h | 52% | Reactants (135 mg and 333 mg respectively) with DIPEA (0.33 mL) in DMSO (1.5 mL). Stirred 12 h at 100°C. Workup involved EtOAc and water extraction, drying, and silica gel chromatography with MeOH/DCM gradient containing NH4OH. Product isolated as light tan solid, confirmed by MS (m/z 331). |

Reaction Mechanisms and Considerations

- Coupling Reactions: The use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent facilitates amide bond formation between carboxylic acid derivatives and amines under mild conditions, providing high yields and purity.

- Base Selection: N-ethyl-N,N-diisopropylamine (DIPEA) is employed as a non-nucleophilic base to scavenge protons and promote coupling without side reactions.

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance solubility of reactants and reagents, improving reaction rates and yields.

- Temperature and Time: Elevated temperatures (100–120°C) and extended reaction times (12–24 hours) are used in sealed tubes to drive substitution reactions involving heterocyclic amines and azetidine derivatives.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvents | DMF, DMSO, Isopropanol | Polar aprotic or alcohol solvents |

| Temperature | 0–25°C (coupling), 100–120°C (substitution) | Controlled to optimize yield |

| Reaction Time | 2–24 hours | Longer times for substitution steps |

| Base | DIPEA | Non-nucleophilic, used in excess |

| Coupling Agent | HATU | For amide bond formation |

| Atmosphere | Inert (N2) | To prevent moisture and oxidation |

| Purification | Silica gel chromatography | Gradient elution with DCM/MeOH or NH4OH |

Research Findings and Practical Notes

- The use of tert-butyl azetidin-3-ylmethylcarbamate hydrochloride as a protected azetidine source is common, allowing for subsequent deprotection to yield the free amine.

- High yields (up to 96%) are achievable in substitution reactions when using sealed tube conditions and appropriate solvents.

- The coupling reactions with HATU and DIPEA in DMF provide clean conversions with manageable purification steps.

- Reaction monitoring by LC-HRMS and ESI-MS confirms the molecular integrity and purity of intermediates and final products.

- Safety precautions include handling under inert atmosphere and moisture exclusion due to the sensitivity of reagents and intermediates.

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can be employed to modify the purine moiety, potentially altering its biological activity.

Substitution: The azetidine ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve the use of halogenating agents and nucleophiles under basic conditions.

Major Products:

Oxidation Products: Oxetane derivatives.

Reduction Products: Modified purine derivatives.

Substitution Products: Various substituted azetidine derivatives.

科学研究应用

Chemistry:

Synthetic Chemistry: The compound serves as a valuable building block in the synthesis of complex heterocyclic molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology and Medicine:

Pharmaceutical Development: The compound is explored for its potential as an antiviral, anticancer, and antimicrobial agent.

Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.

Industry:

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

作用机制

The mechanism of action of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can enhance binding affinity to these targets, while the purine moiety can modulate biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

相似化合物的比较

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Purine Derivatives

| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine HCl | 1.2 | 12.5 | 6 | 3 |

| 9-Allyl-6-chloro-9H-purin-2-amine | 2.5 | 1.8 | 5 | 4 |

| 9-Benzyl-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine | 4.1 | 0.2 | 6 | 6 |

生物活性

9-(Azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride is a heterocyclic compound that combines the structural features of azetidine and purine. The purine moiety is essential in various biological systems, including nucleic acids and energy carriers, while the azetidine ring contributes unique chemical properties that enhance its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features a purine ring, which allows it to interact with various enzymes and receptors involved in cellular signaling and metabolism. The azetidine component enhances its binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can bind to specific proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses.

- Stabilization of Enzyme-Substrate Complexes : Through hydrogen bonding and hydrophobic interactions, it enhances catalytic efficiency by stabilizing enzyme-substrate complexes.

- Inhibition of Key Pathways : Preliminary studies suggest that this compound may inhibit pathways mediated by phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer biology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Research : A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

- Neuropharmacology : Research has also explored its effects on neurological pathways. Initial findings suggest that it may influence neurotransmitter release, indicating potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The uniqueness of 9-(azetidin-3-ylmethyl)-9H-purin-6-amines lies in its dual functionality derived from both the azetidine and purine components. Below is a comparison with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 9H-Purin-6-amines | 634924-89-3 | Contains ethoxy group; differs in side chain |

| 9-(Azetidin-3-yl)purin-6-amines | 1706435-57-5 | Lacks methyl substitution; simpler structure |

| 9-[3-(Methylamino)propyl]-purin-6-amines | 1909327-99-6 | Features a propyl chain; alters biological activity |

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, and how can structural purity be validated?

- Answer : Synthesis typically involves coupling azetidine derivatives with purine scaffolds via alkylation or nucleophilic substitution. For purity validation:

- HPLC analysis (≥98% purity threshold) is critical, as seen in structurally similar purine analogs .

- X-ray crystallography (using SHELX software ) confirms stereochemistry, especially for the azetidine ring conformation.

- Mass spectrometry (e.g., Mol. weight 251.24–595.16 Da range for related compounds) ensures accurate molecular identification .

Q. How can researchers characterize the compound’s interaction with adenylate cyclase (AC) in vitro?

- Answer :

- Use radiolabeled cAMP accumulation assays to measure AC inhibition, as demonstrated for SQ22536 (a structurally related purine inhibitor) .

- Employ dose-response curves (IC50 determination) with forskolin-stimulated AC activity in cell lines (e.g., human platelets or neuronal models) .

- Validate selectivity via knockout models or competitive binding assays against AC isoforms (e.g., AC1 vs. AC5) .

Q. What are the stability and solubility considerations for this compound in aqueous buffers?

- Answer :

- Solubility : Use DMSO stock solutions (10–50 mM) diluted in PBS (pH 7.4), as recommended for purine derivatives .

- Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24-hour incubation at 37°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s inhibitory efficacy across different cell types?

- Answer :

- Tissue-specific receptor profiling : Compare AC isoform expression (e.g., AC1 in neurons vs. AC5 in cardiac tissue) using qPCR or Western blot .

- Pharmacokinetic studies : Assess membrane permeability (e.g., PAMPA assay) and intracellular accumulation differences .

- Metabolite screening : Identify active/inactive metabolites via hepatocyte incubation and UPLC-MS .

Q. What computational strategies are effective for predicting the compound’s binding mode to AC isoforms?

- Answer :

- Molecular docking : Use AutoDock Vina with AC1 crystal structures (PDB: 3C15) to map key interactions (e.g., hydrogen bonds with azetidine nitrogen) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the purine-AC binding pocket .

- Free-energy calculations (MM/PBSA) : Quantify binding affinity differences between isoforms .

Q. How can structural modifications improve selectivity for AC1 over AC5?

- Answer :

- SAR studies : Modify the azetidine methyl group to bulkier substituents (e.g., cyclopropyl) to exploit AC1’s larger binding pocket .

- Fragment-based design : Screen azetidine analogs using surface plasmon resonance (SPR) to identify high-affinity fragments .

- Cryo-EM analysis : Resolve AC1-compound complexes at near-atomic resolution to guide rational design .

Q. What experimental controls are critical when assessing off-target effects in neuronal signaling pathways?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。